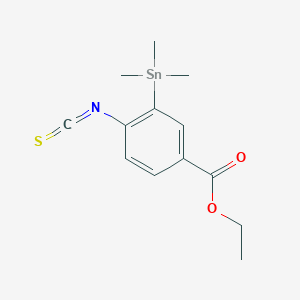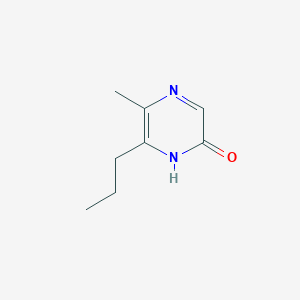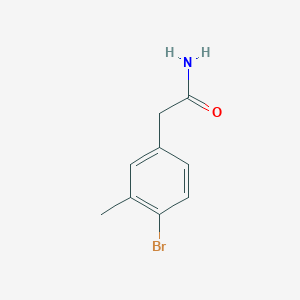![molecular formula C15H13BrN4O B15157782 2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- CAS No. 651359-36-3](/img/structure/B15157782.png)
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- typically involves the use of a 2,4-diaminopyrimidine core. One common method is the Suzuki reaction, where a previously synthesized 2,4-diamino-5-bromo-6-substituted pyrimidine derivative is used as the starting material. This derivative undergoes a reaction with a substituted aryl group in the presence of a palladium catalyst to introduce the desired substituent at the 5-position of the pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. The Suzuki reaction mentioned earlier is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyrimidine derivative.
科学研究应用
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- involves its interaction with specific molecular targets. For example, it may inhibit the activity of dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division .
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: A core structure used in the synthesis of various derivatives.
5-Bromo-2,4-diaminopyrimidine: A closely related compound with similar chemical properties.
Uniqueness
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- is unique due to the presence of the 4-bromo-1-naphthalenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in medicinal chemistry.
属性
CAS 编号 |
651359-36-3 |
|---|---|
分子式 |
C15H13BrN4O |
分子量 |
345.19 g/mol |
IUPAC 名称 |
5-[(4-bromonaphthalen-1-yl)methoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H13BrN4O/c16-12-6-5-9(10-3-1-2-4-11(10)12)8-21-13-7-19-15(18)20-14(13)17/h1-7H,8H2,(H4,17,18,19,20) |
InChI 键 |
HIIAMFVEZURTAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)COC3=CN=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)

![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)

![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)


![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
